
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid
Descripción general
Descripción
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid is a useful research compound. Its molecular formula is C10H19BO4 and its molecular weight is 214.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Process : The compound, along with related boric acid ester intermediates, is synthesized via a three-step substitution reaction. This process is validated using techniques like FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).
- Crystallography and DFT Studies : The synthesized compounds undergo crystallographic and conformational analyses, with their molecular structures calculated using density functional theory (DFT). This ensures consistency with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Applications in Molecular Studies
- Electrostatic Potential and Molecular Orbitals : The molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated through DFT. This reveals various physicochemical properties, enhancing the understanding of their molecular behavior (Huang et al., 2021).
- Vibrational Properties Studies : The vibrational properties of these compounds are examined, providing insights into characteristic vibrational absorption bands. This is crucial for understanding the molecular dynamics and interactions of these compounds (Qing-mei Wu et al., 2021).
Polymer and Material Science
- Water-Soluble Carboxylated Polyfluorenes : A derivative of this compound is used to synthesize water-soluble carboxylated polyfluorenes. Such polymers are studied for their fluorescence quenching properties, offering potential in sensor technology and material science (Yong Zhang et al., 2008).
Chemical Reactions and Catalysis
- Esterification in Ionic Liquids : This compound is used in the esterification reaction of boric acid, pinacol, and cyclohexanol in ionic liquids, showing potential in catalytic processes and green chemistry (Zhuang Li-Zhen et al., 2010).
Detection and Analytical Techniques
- Hydrogen Peroxide Vapor Detection : An organic thin-film fluorescence probe incorporating a derivative of this compound exhibits fast deboronation velocity in H2O2 vapor. This is significant for detecting peroxide-based explosives and other applications in analytical chemistry (Yanyan Fu et al., 2016).
Propiedades
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO4/c1-7(8(12)13)6-11-14-9(2,3)10(4,5)15-11/h7H,6H2,1-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYCVHCQPLUXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



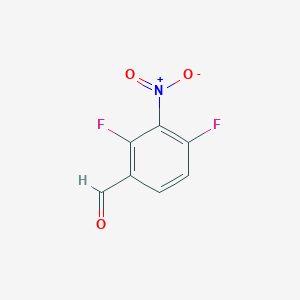
![rac-(3aR,7aR)-benzyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B8238267.png)
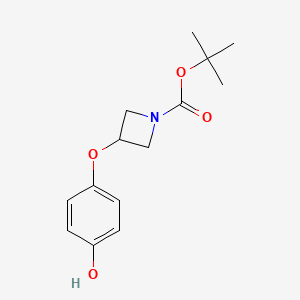


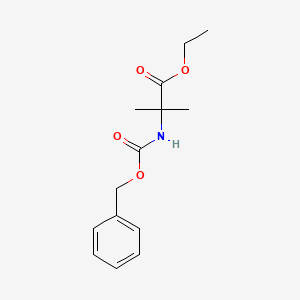
amino}-2-methylpropanoate](/img/structure/B8238306.png)

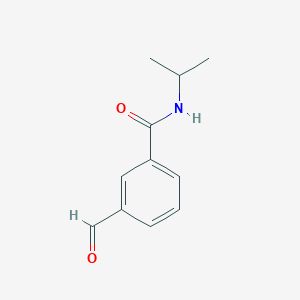
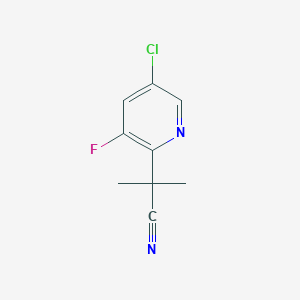
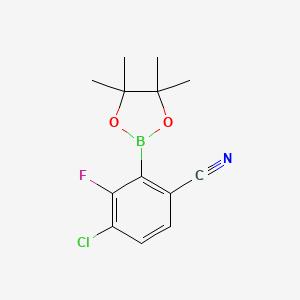
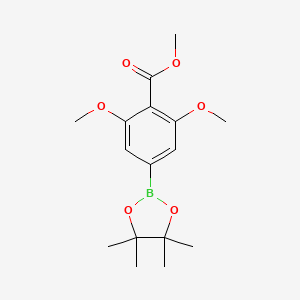
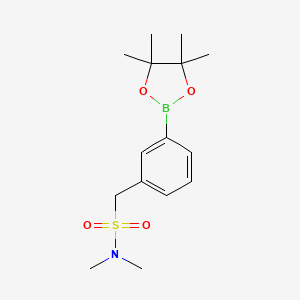
![1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine](/img/structure/B8238355.png)